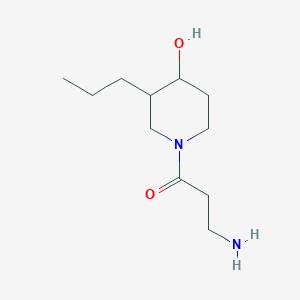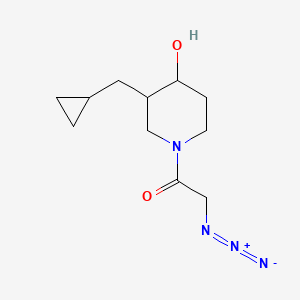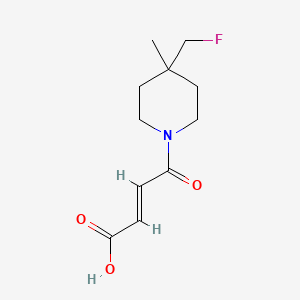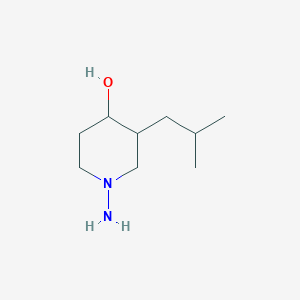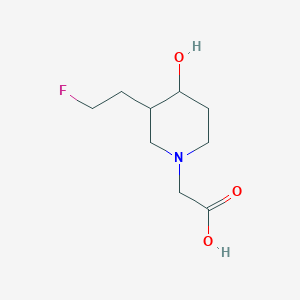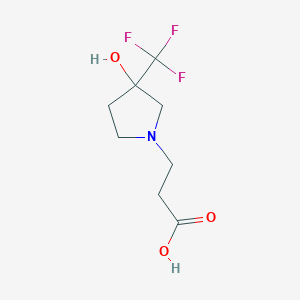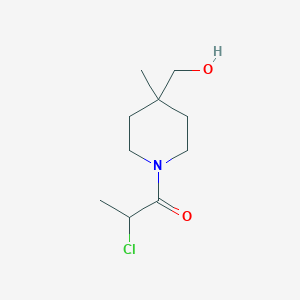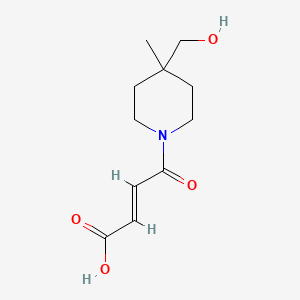
Ethyl 6-propylpyrimidine-4-carboxylate
Vue d'ensemble
Description
Ethyl 6-propylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of Ethyl 6-propylpyrimidine-4-carboxylate can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These methods provide insights into the optimized molecular crystal structures.Physical And Chemical Properties Analysis
Ethyl 6-propylpyrimidine-4-carboxylate has a molecular weight of 194.23 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Anti-inflammatory Applications
Ethyl 6-propylpyrimidine-4-carboxylate: has been studied for its potential anti-inflammatory properties. Pyrimidines, including this compound, are known to exhibit a range of pharmacological effects, such as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and notably anti-inflammatory . They work by inhibiting the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins.
. Detailed synthetic pathways are essential for the development of this compound for industrial and research purposes.Biological Activity
This compound’s biological activity is significant due to its structural similarity to naturally occurring pyrimidines, which are integral components of nucleic acids. The biological activity of Ethyl 6-propylpyrimidine-4-carboxylate can lead to potential therapeutic applications, particularly as it relates to its interaction with various biological pathways.
Pharmacological Effects
Apart from its anti-inflammatory potential, Ethyl 6-propylpyrimidine-4-carboxylate may have other pharmacological effects. Its structure-activity relationship (SAR) with various biological targets could lead to the development of new drugs with enhanced activities and reduced toxicity .
Industrial Applications
The chemical properties of Ethyl 6-propylpyrimidine-4-carboxylate make it a candidate for various industrial applications. Its stability and reactivity could be harnessed in the synthesis of complex organic compounds used in different industrial processes.
Research and Development
Finally, Ethyl 6-propylpyrimidine-4-carboxylate plays a role in research and development, particularly in the field of medicinal chemistry. Its potential as a building block for more complex molecules makes it a valuable subject of study for the synthesis of novel compounds with specific biological activities .
Propriétés
IUPAC Name |
ethyl 6-propylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-8-6-9(12-7-11-8)10(13)14-4-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVLHEMHCCLHGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-propylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



